molecular formula C4H7BrO2 B091307 Ethyl bromoacetate CAS No. 105-36-2

Ethyl bromoacetate

Cat. No. B091307
CAS RN: 105-36-2
M. Wt: 167 g/mol
InChI Key: PQJJJMRNHATNKG-UHFFFAOYSA-N
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Description

Ethyl bromoacetate is a chemical compound that has been the subject of various studies due to its utility in organic synthesis. It is a versatile reagent that can be used to introduce acetoacetate groups into molecules or to modify existing functional groups. The compound has been employed in a range of chemical reactions, including photoredox transformations, N-formylation of amines, and the synthesis of unsymmetrical diarylacetates .

Synthesis Analysis

The synthesis of ethyl bromoacetate derivatives has been explored through different methodologies. For instance, ethyl bromofluoroacetate has been activated using visible light and Eosin Y catalysis to couple with indoles and anilines, leading to the formation of bisindolyl and bisanilinoyl acetate derivatives . Additionally, ethyl bromodifluoroacetate has been used as an N-formylating reagent in copper-catalyzed reactions to produce N-formamides . These methods demonstrate the compound's reactivity and potential for creating complex organic structures.

Molecular Structure Analysis

The molecular structure of ethyl bromoacetate derivatives has been elucidated through various spectroscopic techniques. For example, the crystal structure of ethyl bromozincacetate, a Reformatsky reagent, was determined using X-ray crystallography, revealing a dimeric structure with a unique stereochemistry in the zinc-containing eight-membered ring . Spectroscopic studies, including infrared and Raman spectroscopy, have also been conducted to understand the conformational behavior of ethyl bromoacetate and its chloro derivative .

Chemical Reactions Analysis

Ethyl bromoacetate is involved in a variety of chemical reactions. It has been used to create heterobifunctional reagents for cross-linking protein NH2 groups, as demonstrated in model reactions with ribonuclease . The compound also participates in copper-catalyzed bromodifluoroacetylation of alkenes, showcasing its role in atom transfer radical addition processes . Furthermore, reactions with bromoacetic acid derivatives have been employed to synthesize iminothiazolidinones, highlighting the compound's versatility in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl bromoacetate and its derivatives are crucial for their application in synthesis. The compound's reactivity has been harnessed in reactions with copper powder to synthesize compounds containing a CF2 group, demonstrating its potential in creating fluorinated molecules . Additionally, the synthesis of ethyl 2,2-dibromo-4,4,4-trifluoroacetoacetate from ethyl trifluoroacetoacetate has been optimized, indicating the importance of reaction conditions in achieving high yields10.

properties

IUPAC Name

ethyl 2-bromoacetate
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InChI

InChI=1S/C4H7BrO2/c1-2-7-4(6)3-5/h2-3H2,1H3
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InChI Key

PQJJJMRNHATNKG-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)CBr
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Molecular Formula

C4H7BrO2
Record name ETHYL BROMOACETATE
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DSSTOX Substance ID

DTXSID4020587
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Molecular Weight

167.00 g/mol
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Physical Description

Ethyl bromoacetate appears as a clear, colorless liquid. A lachrymator. Toxic by ingestion, inhalation and skin absorption; a strong irritant of the skin. Insoluble in water and soluble in alcohol, benzene, and ether., Colorless liquid with an unpleasant odor; [MSDSonline]
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Boiling Point

168.5 °C
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Flash Point

48 °C, 118 °F (48 °C) (CLOSED CUP)
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Solubility

Insoluble in water, soluble in acetone, miscible in ethanol and ethyl ether., Sol in benzene and alcohol, Miscible in oxygenated and aromatic solvents
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Density

1.5032 @ 20 °C/20 °C
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Vapor Density

5.8 (Air= 1)
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Vapor Pressure

3.37 [mmHg]
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Product Name

Ethyl bromoacetate

Color/Form

Clear colorless liquid

CAS RN

105-36-2, 61898-49-5
Record name ETHYL BROMOACETATE
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Record name Acetic acid, 2-bromo-, ethyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14,600
Citations
G Picotin, P Miginiac - The Journal of Organic Chemistry, 1987 - ACS Publications
… zinc derivative of ethyl bromoacetate prepared from activated … In conclusion, it appears that ethyl bromoacetate reacts very … of ethyl bromoacetate is prepared exactly as described in the …
Number of citations: 160 pubs.acs.org
HC Brown, H Nambu, MM Rogic - Journal of the American …, 1969 - ACS Publications
… (20% excess) in THF and the ethyl bromoacetate was added to an equimolar mixture of the base … However, when we attempted to use B-ethyl-9-BBN to alkylate ethyl bromoacetate with …
Number of citations: 32 pubs.acs.org
JW Frankenfeld, JJ Werner - The Journal of Organic Chemistry, 1969 - ACS Publications
… for the Reformatsky reaction of aliphatic aldehydes and ethyl bromoacetate … Ethyl Bromoacetate and Aliphatic Aldehydes … Ethyl bromoacetate (Eastman) was used without purification, …
Number of citations: 50 pubs.acs.org
HC Brown, NG Bhat, JB Campbell Jr - The Journal of Organic …, 1986 - ACS Publications
… After adding excess teri-butyl alcohol, the ethyl bromoacetate was slowly added to initiate the reaction at 0 C. The reactions are complete after 0.5 h at 0 C and 2 h at room …
Number of citations: 31 pubs.acs.org
TS Jagodzinski, A Wesolowska… - Polish Journal of …, 2000 - researchgate.net
… ethyl bromoacetate in the presence of triphenylphosphine and triethylamine. Analogous reactions of 3-keto thioamides with ethyl bromoacetate … 6 with ethyl bromoacetate in acetone …
Number of citations: 18 www.researchgate.net
N Kornblum, WM Weaver - Journal of the American Chemical …, 1958 - ACS Publications
… The reaction of ethyl bromoacetate with sodium nitrite occurs … In their reactions with sodium nitrite in DMF, benzyl bromide and ethyl bromoacetate stand apart from other halides. …
Number of citations: 34 pubs.acs.org
G McMahon, R Wall, K Nolan, D Diamond - Talanta, 2002 - Elsevier
A series of derivatisation reactions between pt-butyl calix[4]arene and ethyl bromoacetate were carried out in order to prepare 1,3 diester substituted calix[4]arene. Mass spectral data, …
Number of citations: 23 www.sciencedirect.com
K Utimoto, T Takai, T Matsui, S Matsubara - Bulletin de la Société chimique …, 1997 - infona.pl
A treatment of ethyl bromoacetate with two molar equiv of samarium diiodide at -50 C produces ethyl γ-diiodosamario-β-oxobutanoate via selfcondensation of initially generated ethyl α-…
Number of citations: 15 www.infona.pl
K Rajasekaran, C Gnanasekaran - Proceedings of the Indian Academy of …, 1986 - Springer
… Rate constants for the reaction of ethyl bromoacetate with three series of substituted … In this paper, we report our investigations on the SN2 kinetics of ethyl bromoacetate (EB^) …
Number of citations: 1 link.springer.com
RC Duty, RL Gurnea - The Journal of Organic Chemistry, 1970 - ACS Publications
… The experimental rate constant data are summarized in Table I where a is the initial molar concentration of ethyl bromoacetate and the tertiary amine in absolute methanol. The …
Number of citations: 3 pubs.acs.org

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